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Compound of Interest

Compound Name: AZD-7648

Cat. No.: B605776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
pharmacokinetics of AZD-7648, a potent and selective inhibitor of DNA-dependent protein
kinase (DNA-PK). The information is compiled from preclinical studies and available clinical trial
data to support ongoing research and development efforts.

Core Pharmacokinetic Properties

AZD-7648 is an orally bioavailable ATP-competitive inhibitor of the catalytic subunit of DNA-PK.
[1] Preclinical studies have demonstrated that it possesses good crystalline solubility,
permeability, and metabolic stability, which contribute to its predictable pharmacokinetic profile
in preclinical species.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models have been instrumental in characterizing the
absorption, distribution, metabolism, and excretion (ADME) properties of AZD-7648.

Mouse Studies: In mice, AZD-7648 exhibits rapid absorption and dose-proportional
pharmacokinetics.[3] A population-based compartmental model has been developed to
accurately describe its pharmacokinetic profile in this species.[3] This model was developed
using full pharmacokinetic profiles with multiple longitudinal samples per mouse and validated
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against terminal sample data.[3] The studies investigated potential influences such as strain-
dependence and time non-linearity on the pharmacokinetics of AZD-7648.[3]

While specific quantitative data from these mouse studies are not publicly available, visual
representations from pharmacokinetic modeling of a single 100 mg/kg dose in SCID mice have
been presented.

Rat Studies: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method has been developed for the quantification of AZD-7648 in rat plasma, demonstrating its
successful application in a pharmacokinetic study following 1 mg/kg oral and intravenous
administrations.[4]

Table 1: Preclinical Pharmacokinetic Parameters of AZD-7648
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Note: Specific quantitative values for Cmax, Tmax, AUC, Half-life, Clearance, Volume of

Distribution, and Oral Bioavailability are not yet fully available in the public domain.

Clinical Pharmacokinetics

A Phase I/lla, open-label, multi-center clinical trial (NCT03907649) was initiated to assess the

safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD-7648 as a monotherapy

and in combination with other anti-cancer agents in patients with advanced malignancies.[5]
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The monotherapy dose-escalation part of the study administered AZD-7648 at doses ranging
from 5 mg to 160 mg twice daily.[6]

The combination therapy arm with pegylated liposomal doxorubicin (PLD) showed greater than
expected toxicity, which led to the early termination of the study.[6] Due to the early termination,
comprehensive human pharmacokinetic data has not been widely published. Blood samples for
pharmacokinetic analysis were collected after a single dose and at a steady state.[4]

Table 2: Clinical Pharmacokinetic Study Design (NCT03907649)

Dosing )
. ) Pharmacokinet
Study Phase Population Regimen . . Status
ic Sampling
(Monotherapy)

Patients with )
] 5 mg to 160 mg Single dose and )
Phase I/lla advanced solid Terminated
BID steady state
tumors

Note: Specific quantitative pharmacokinetic parameters from this study are not publicly
available.

Experimental Protocols
Bioanalytical Method for Quantification of AZD-7648 in
Rat Plasma

A sensitive and selective LC-MS/MS method for the determination of AZD-7648 in rat plasma
has been developed and validated.[4]

Sample Preparation:
e Method: Acetonitrile-mediated protein precipitation.[4]

e Procedure: To an aliquot of rat plasma, acetonitrile is added to precipitate proteins. The
sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:
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 Instrumentation: Waters Acquity UPLC system.[4]
e Column: Waters Acquity UPLC BEH C18.[4]
o Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.[4]

Mass Spectrometric Detection:

Instrumentation: Thermo Vantage TSQ mass spectrometer.[4]

lonization Mode: Electrospray lonization (ESI), positive mode.

Scan Type: Multiple Reaction Monitoring (MRM).

Precursor-to-Product lon Transitions:

o AZD-7648: m/z 421.2 > 337.2[4]

o Internal Standard (lbrutinib): m/z 441.2 > 138.1[4]

Method Validation Parameters:

Linearity: 0.5 - 1,000 ng/mL (Correlation coefficient > 0.999).[4]

Precision (CV%): < 8.09%.[4]

Accuracy (Relative Error): -10.00% to 9.08%.[4]

Mean Recovery: > 94.49%.[4]

Stability: AZD-7648 was found to be stable in rat plasma under certain storage conditions.[4]

Visualizations
Signaling Pathway of AZD-7648

AZD-7648 is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme
in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1]
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Caption: Mechanism of action of AZD-7648 in the DNA double-strand break repair pathway.

Experimental Workflow for Preclinical Pharmacokinetic
Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of
AZD-7648.
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Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of AZD-
7648.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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